molecular formula C21H25N3O3 B4693565 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No.: B4693565
M. Wt: 367.4 g/mol
InChI Key: LWJSIFWPYSSHAW-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a benzoyl moiety, along with an oxoacetamide group, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-5-14-6-12-17(13-7-14)22-19(26)20(27)24-23-18(25)15-8-10-16(11-9-15)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSIFWPYSSHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-ethylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like diethyl ether or benzene and may require ultrasonic irradiation to enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or amides.

Scientific Research Applications

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzoyl and oxoacetamide groups can interact with various cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
  • 2-({2-[4-(tert-butyl)benzoyl]hydrazino}carbonyl)benzoic acid

Uniqueness

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its tert-butyl and ethyl substituents provide steric hindrance, influencing its interaction with molecular targets and enhancing its stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide
Reactant of Route 2
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2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide

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